![molecular formula C12H13N3O3 B1660400 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- CAS No. 75906-64-8](/img/structure/B1660400.png)
2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
Overview
Description
Quinazolinediones are a class of organic compounds that contain a quinazoline core, which is a type of heterocyclic compound. They are known to have various biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
Quinazolinediones have a bicyclic structure with two nitrogen atoms in the ring. The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis
Quinazolinediones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions. The exact reactions depend on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinediones depend on their specific structure. Factors that can influence these properties include the nature and position of the substituents on the quinazoline ring .Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-Dependent Kinase 2 (CDK2) and Fibroblast Growth Factor Receptors (FGFRs) . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .
Mode of Action
For instance, certain compounds can inhibit CDK2, leading to a halt in cell cycle progression . Similarly, FGFR inhibitors can prevent the activation of the FGFR signaling pathway, thereby inhibiting tumor growth .
Biochemical Pathways
The FGFR signaling pathway is one of the key pathways affected by similar compounds . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-morpholin-4-yl-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-11-9-3-1-2-4-10(9)13-12(17)15(11)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLWEOXHHQNVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226826 | |
Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |
CAS RN |
75906-64-8 | |
Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075906648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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